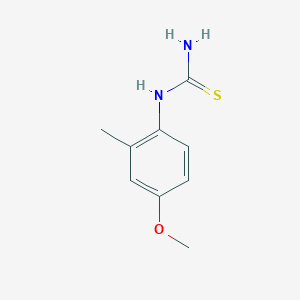![molecular formula C9H14O2 B6203542 7-羟基螺[3.5]壬烷-2-酮 CAS No. 1314964-87-8](/img/no-structure.png)
7-羟基螺[3.5]壬烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxyspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a spirocyclic structure, which includes a nonane ring fused to a lactone ring with a hydroxyl group at the 7th position. This compound is often used as a building block in organic synthesis due to its unique structural features .
科学研究应用
7-hydroxyspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
安全和危害
未来方向
The successful identification of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b), a potent compound with high metabolic stabilities in human and mouse liver microsomes, suggests potential future directions for the development of similar compounds . Compound 7b showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxyspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of 7-hydroxyspiro[3.5]nonan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial .
化学反应分析
Types of Reactions
7-hydroxyspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 7-oxospiro[3.5]nonan-2-one or 7-carboxyspiro[3.5]nonan-2-one.
Reduction: Formation of 7-hydroxyspiro[3.5]nonan-2-ol.
Substitution: Formation of 7-chlorospiro[3.5]nonan-2-one or 7-aminospiro[3.5]nonan-2-one.
相似化合物的比较
Similar Compounds
- 7-oxospiro[3.5]nonan-2-one
- 7-carboxyspiro[3.5]nonan-2-one
- 7-chlorospiro[3.5]nonan-2-one
Uniqueness
7-hydroxyspiro[3.5]nonan-2-one is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activity. Compared to its analogs, it offers distinct advantages in terms of hydrogen bonding and solubility .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 7-hydroxyspiro[3.5]nonan-2-one can be achieved through a multi-step process involving the conversion of a cyclic ketone to a spirocyclic lactone, followed by hydrolysis and oxidation to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Methyl acetoacetate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl acetoacetate in the presence of sodium ethoxide to yield 6-methylhept-5-en-2-one", "Step 2: Reaction of 6-methylhept-5-en-2-one with benzaldehyde and sodium borohydride to yield 7-methyl-2-phenylspiro[3.5]nonan-4-one", "Step 3: Hydrolysis of 7-methyl-2-phenylspiro[3.5]nonan-4-one with acetic acid and sodium hydroxide to yield 7-hydroxyspiro[3.5]nonan-4-one", "Step 4: Oxidation of 7-hydroxyspiro[3.5]nonan-4-one with hydrogen peroxide to yield 7-hydroxyspiro[3.5]nonan-2-one" ] } | |
CAS 编号 |
1314964-87-8 |
分子式 |
C9H14O2 |
分子量 |
154.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




